molecular formula C18H22Na2O6S2 B12672349 Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate CAS No. 93940-41-1

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate

Cat. No.: B12672349
CAS No.: 93940-41-1
M. Wt: 444.5 g/mol
InChI Key: JVDBZXPNXKZBHM-UHFFFAOYSA-L
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Description

EINECS 300-436-4, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly known for its effectiveness in inhibiting the growth of bacteria, fungi, and yeasts, making it an essential component in many diagnostic reagents and other products requiring long shelf life and stability.

Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 involves the careful control of reaction conditions to ensure the purity and effectiveness of the final product.

Chemical Reactions Analysis

ProClin 300 undergoes various chemical reactions, primarily involving its active isothiazolone components. These reactions include:

    Oxidation: The isothiazolones can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiazolones back to their corresponding thiols.

    Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ProClin 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Some of its applications include:

    Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.

    Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.

    Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.

    Industry: Used in the formulation of personal care products, paints, and coatings to prevent microbial growth and spoilage.

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active isothiazolone components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death.

Comparison with Similar Compounds

ProClin 300 is unique due to its combination of broad-spectrum antimicrobial activity, low toxicity, and stability. Similar compounds include:

    ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.

    Kathon CG: A preservative containing a mixture of methylisothiazolinone and chloromethylisothiazolinone, used in personal care products and industrial applications.

    Bronopol: A different type of preservative with antimicrobial activity, commonly used in cosmetics and pharmaceuticals. Compared to these compounds, ProClin 300 offers a balanced profile of effectiveness, safety, and ease of use, making it a preferred choice in many applications.

Biological Activity

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate (also referred to as DBTNS) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

DBTNS is characterized by the presence of two tert-butyl groups and two sulfonate groups attached to a naphthalene backbone. Its chemical formula is C18H22Na2O6S2C_{18}H_{22}Na_2O_6S_2, and it exhibits significant structural stability due to the bulky tert-butyl groups, which enhance its solubility in aqueous environments. The sulfonate groups contribute to its ionic nature, facilitating interactions with various biomolecules.

The biological activity of DBTNS is primarily attributed to its ability to interact with cellular components through ionic bonds. The sulfonate groups play a crucial role in these interactions, enabling the compound to modulate various biochemical pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : DBTNS may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Modulation of Cell Signaling : The compound could influence signaling pathways by interacting with receptors or other signaling molecules.
  • Antioxidant Activity : Similar naphthalene derivatives have demonstrated the ability to scavenge free radicals, suggesting that DBTNS may possess antioxidant properties as well.

Biological Activity

Research indicates that DBTNS exhibits a range of biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to DBTNS. Notably:

  • Antitumor Studies : Research on naphthalene derivatives has indicated that certain structural modifications can enhance their anticancer activity. For instance, compounds similar to DBTNS have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest and activating apoptotic pathways .
  • Antimicrobial Activity : Investigations into related sulfonamide compounds suggest that they may inhibit bacterial growth through interference with folate metabolism. This mechanism could be relevant for understanding the potential applications of DBTNS as an antibacterial agent.

Comparative Analysis

To better understand the unique properties of DBTNS, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
2,6-Di-tert-butylnaphthaleneLacks sulfonate groupsLess soluble in water
1,5-Naphthalenedisulfonic acidNo tert-butyl groupsDifferent solubility profile
3,7-Di-tert-butylnaphthalene-1-sulfonamideContains sulfonamide groupPotential antibacterial activity

The combination of tert-butyl and sulfonate groups in DBTNS provides distinct chemical properties that may enhance its reactivity and biological activity compared to these other compounds.

Properties

CAS No.

93940-41-1

Molecular Formula

C18H22Na2O6S2

Molecular Weight

444.5 g/mol

IUPAC Name

disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate

InChI

InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

JVDBZXPNXKZBHM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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